molecular formula C9H9NO B564590 5-Ethynyl-2-methoxyaniline CAS No. 105752-19-0

5-Ethynyl-2-methoxyaniline

Cat. No.: B564590
CAS No.: 105752-19-0
M. Wt: 147.177
InChI Key: AUEJRNKJSSALCN-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxyaniline is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol . It is characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring, along with a methoxy group (-OCH₃) and an amino group (-NH₂). This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

5-Ethynyl-2-methoxyaniline has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 5-Ethynyl-2-methoxyaniline indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It’s recommended to obtain special instructions before use, use personal protective equipment as required, and store the compound in a locked up place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methoxyaniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxyaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the amino group can form hydrogen bonds and interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylaniline: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Ethynyl-2-methoxyphenol: Contains a hydroxyl group instead of an amino group, altering its reactivity and applications.

    5-Ethynyl-2-methoxybenzoic acid: Contains a carboxyl group, which significantly changes its chemical properties and uses.

Uniqueness

5-Ethynyl-2-methoxyaniline is unique due to the combination of the ethynyl, methoxy, and amino groups on the benzene ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

5-ethynyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJRNKJSSALCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663690
Record name 5-Ethynyl-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105752-19-0
Record name 5-Ethynyl-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-2-methoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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